(E)-1,3-dicyclopropylbut-2-en-1-one
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Overview
Description
(E)-1,3-dicyclopropylbut-2-en-1-one: is a fascinating organic compound with the molecular formula C10H14O . This compound features a double bond (ene) and a ketone group, making it an α,β-unsaturated ketone. Its unique structure, which includes two cyclopropyl groups, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-dicyclopropylbut-2-en-1-one typically involves the use of Grignard reagents. One common method starts with the reaction of cyclopropyl magnesium chloride with acetyl chloride to form the desired compound. The reaction is usually carried out in anhydrous ether under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(E)-1,3-dicyclopropylbut-2-en-1-one: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can convert the ketone group to an alcohol.
Substitution: : The compound can participate in substitution reactions, where one of the cyclopropyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols.
Substitution: : Substituted cyclopropyl derivatives.
Scientific Research Applications
(E)-1,3-dicyclopropylbut-2-en-1-one: has several scientific research applications, including:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe to study biological systems and enzyme interactions.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-1,3-dicyclopropylbut-2-en-1-one exerts its effects depends on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(E)-1,3-dicyclopropylbut-2-en-1-one: can be compared to other similar compounds, such as 1,3-dicyclopropyl-2-buten-1-one and 1,3-dicyclopropylbut-2-en-1-ol . These compounds share similar structural features but differ in functional groups, leading to different chemical properties and applications.
List of Similar Compounds
1,3-Dicyclopropyl-2-buten-1-one
1,3-Dicyclopropylbut-2-en-1-ol
1-Methyl-1,2-dicyclopropylcyclopropane
Properties
IUPAC Name |
(E)-1,3-dicyclopropylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(8-2-3-8)6-10(11)9-4-5-9/h6,8-9H,2-5H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBGDROTQQDIO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1CC1)/C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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